1,1-Diethoxyheptane
Overview
Description
1,1-Diethoxyheptane, also known as heptanal diethyl acetal, is an organic compound with the molecular formula C11H24O2. It is a colorless liquid that is used in various chemical applications. The compound is characterized by its two ethoxy groups attached to the first carbon of the heptane chain .
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets in a manner that induces changes in cellular processes . .
Biochemical Pathways
Given the complexity of biochemical networks, the compound could potentially influence multiple pathways and have downstream effects on various biological processes . More detailed studies are required to elucidate these pathways and their implications.
Pharmacokinetics
It has been suggested that deuterated compounds, like 1,1-diethoxyheptane-d10, can potentially affect the pharmacokinetic and metabolic profiles of drugs . These properties are crucial in determining the bioavailability of the compound.
Result of Action
Understanding these effects would provide valuable insights into the compound’s therapeutic potential and safety profile .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its targets
Biochemical Analysis
Biochemical Properties
1,1-Diethoxyheptane plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to interact with aldehyde dehydrogenase, an enzyme involved in the oxidation of aldehydes to carboxylic acids . This interaction is crucial as it influences the metabolic pathways involving aldehydes. Additionally, this compound can form adducts with proteins, potentially altering their function and stability.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving oxidative stress responses . The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with their active sites . This interaction can lead to changes in enzyme activity, affecting various metabolic pathways. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term exposure to this compound has been shown to affect cellular function, leading to alterations in cell growth and viability. In vitro studies have demonstrated that prolonged exposure can result in oxidative stress and DNA damage.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has minimal impact on cellular function . At higher doses, it can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage level leads to significant changes in metabolic activity and organ function. Toxicity studies have shown that high doses of this compound can cause oxidative stress and inflammation in animal models.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to aldehyde metabolism . It interacts with enzymes such as aldehyde dehydrogenase and alcohol dehydrogenase, influencing the conversion of aldehydes to carboxylic acids and alcohols. These interactions can affect metabolic flux and alter the levels of various metabolites in the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins, affecting its localization and accumulation. The compound is known to accumulate in lipid-rich tissues, such as the liver and adipose tissue, where it can exert its biochemical effects.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function can be influenced by its subcellular localization. For example, in the mitochondria, this compound can affect oxidative phosphorylation and energy production. Targeting signals and post-translational modifications may direct the compound to specific organelles, influencing its biochemical interactions and effects.
Preparation Methods
1,1-Diethoxyheptane can be synthesized through the acetalization of heptanal with ethanol in the presence of an acid catalyst. The reaction typically involves mixing heptanal and ethanol in a molar ratio, followed by the addition of an acid catalyst such as sulfuric acid. The mixture is then heated under reflux conditions to facilitate the formation of the acetal .
Industrial production methods for this compound often involve continuous processes where heptanal and ethanol are fed into a reactor containing the acid catalyst. The reaction mixture is then distilled to separate the desired product from unreacted starting materials and by-products .
Chemical Reactions Analysis
1,1-Diethoxyheptane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid catalyst, this compound can be hydrolyzed back to heptanal and ethanol.
Oxidation: The compound can be oxidized to form heptanoic acid and other oxidation products.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acids for hydrolysis, oxidizing agents such as potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1,1-Diethoxyheptane has several scientific research applications:
Fragrance Industry: It is used as a fragrance ingredient due to its pleasant odor.
Chemical Synthesis: The compound is used as an intermediate in the synthesis of other chemicals, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of various materials, including polymers and resins.
Comparison with Similar Compounds
1,1-Diethoxyheptane can be compared with other similar compounds, such as:
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and applications compared to its analogs .
Properties
IUPAC Name |
1,1-diethoxyheptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O2/c1-4-7-8-9-10-11(12-5-2)13-6-3/h11H,4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOCNHASEZIJFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060996 | |
Record name | Heptane, 1,1-diethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
688-82-4 | |
Record name | 1,1-Diethoxyheptane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=688-82-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Heptane, 1,1-diethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000688824 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Heptane, 1,1-diethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Heptane, 1,1-diethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-diethoxyheptane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.644 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.